DPP-IV Substrate Kinetics: Diprotin A vs. Diprotin B
Diprotin A (Ile-Pro-Ile) and its analog Diprotin B (Val-Pro-Leu) are not true competitive inhibitors of DPP-IV. Both compounds are, in fact, substrates for the enzyme. The observed apparent competitive inhibition is a kinetic artifact resulting from the presence of a penultimate proline residue, which mimics the substrate structure [1]. This finding is critical for experimental design, as it indicates that Diprotin A is actively cleaved by DPP-IV, influencing the duration and nature of its effect in biological systems compared to non-substrate inhibitors.
| Evidence Dimension | Enzyme interaction mechanism with DPP-IV |
|---|---|
| Target Compound Data | Substrate for DPP-IV; apparent inhibition is a kinetic artifact |
| Comparator Or Baseline | Diprotin B (Val-Pro-Leu); also a substrate; apparent inhibition is a kinetic artifact |
| Quantified Difference | No quantitative difference in kinetic classification; both share the same mechanistic classification. |
| Conditions | Enzymatic assay with purified DPP-IV |
Why This Matters
This shared mechanism distinguishes both Diprotins from non-substrate small-molecule inhibitors, meaning substitution between Diprotin A and Diprotin B is possible for basic DPP-IV substrate studies, but neither can substitute for a true non-cleavable inhibitor in functional assays.
- [1] Rahfeld, J., et al. Are diprotin A (Ile-Pro-Ile) and diprotin B (Val-Pro-Leu) inhibitors or substrates of dipeptidyl peptidase IV? Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology. 1991; 1076(2): 314-316. View Source
